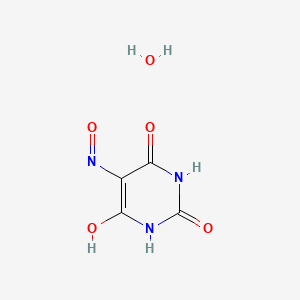

Violuric acid monohydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-hydroxy-5-nitroso-1H-pyrimidine-2,4-dione;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O4.H2O/c8-2-1(7-11)3(9)6-4(10)5-2;/h(H3,5,6,8,9,10);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGCOHAQRQNJFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)O)N=O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26351-19-9 |

Source

|

| Record name | Violuric Acid Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Violuric Acid Monohydrate from Barbituric Acid: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the synthesis of violuric acid monohydrate from barbituric acid, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, validates the protocol's integrity, and is grounded in authoritative scientific references.

Introduction: The Significance of Violuric Acid

Violuric acid, or 5-isonitrosobarbituric acid, is a derivative of barbituric acid first prepared by Adolf Baeyer.[1] While barbituric acid itself is not pharmacologically active, its derivatives form the basis of a wide range of sedative and hypnotic drugs.[2] this compound (C₄H₃N₃O₄·H₂O) presents as an off-white to yellowish crystalline powder and is particularly noted for its ability to form intensely colored salts with various metal cations, making it a valuable analytical reagent.[3][4][5] Its applications extend to the synthesis of complex heterocyclic scaffolds, such as isoalloxazines, which are of significant interest in medicinal chemistry.[6]

This guide focuses on the robust and widely adopted synthesis route from barbituric acid via nitrosation.

The Chemistry of Synthesis: A Mechanistic Overview

The conversion of barbituric acid to violuric acid is a classic example of an electrophilic substitution reaction, specifically a nitrosation at the activated C-5 position of the pyrimidine ring.

The key steps in the mechanism are as follows:

-

Formation of the Nitrosating Agent: In an acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).[7][8]

-

Electrophilic Attack: Barbituric acid exists in tautomeric equilibrium. The enol form is particularly susceptible to electrophilic attack at the electron-rich C-5 position by the nitrosonium ion.[9]

-

Deprotonation: Following the attack, a proton is lost from the C-5 position to restore the aromaticity of the ring system, yielding the nitroso derivative.[10]

-

Tautomerization: The resulting 5-nitrosobarbituric acid exists in equilibrium with its more stable tautomer, violuric acid (the oxime form).[3][11]

The reaction is typically carried out in an aqueous solution. The initial product formed is the sodium salt of violuric acid (sodium violurate), which is often vividly colored.[12] Subsequent acidification protonates the violurate anion, leading to the precipitation of violuric acid.[13]

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the synthesis of this compound from barbituric acid.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Barbituric Acid | C₄H₄N₂O₃ | 128.09 | ≥99% |

| Sodium Nitrite | NaNO₂ | 69.00 | ≥97% |

| Hydrochloric Acid | HCl | 36.46 | Concentrated (37%) |

| Deionized Water | H₂O | 18.02 | High Purity |

Synthesis Workflow

The synthesis is a two-stage process: the formation of sodium violurate followed by its conversion to this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Procedure

Stage 1: Synthesis of Sodium Violurate

-

In a suitable flask, dissolve 6.40 g (50 mmol) of barbituric acid in 100 mL of hot deionized water with stirring.[13] Barbituric acid has limited solubility in cold water, so heating is necessary to achieve complete dissolution.[12]

-

In a separate beaker, prepare a solution of 3.80 g (55 mmol) of sodium nitrite in 10 mL of deionized water.[13]

-

Add the sodium nitrite solution to the hot, stirred barbituric acid solution. An immediate and dramatic color change to a deep purple or red-violet should be observed, indicating the formation of sodium violurate.[11][12][13]

-

Allow the solution to cool to room temperature. The sodium violurate may begin to precipitate.[13]

Stage 2: Formation and Isolation of this compound

-

While stirring, carefully and slowly add concentrated hydrochloric acid to the sodium violurate solution. The deep purple color will fade to a brownish-pink or yellowish hue.[12][13] This is due to the protonation of the sodium violurate to form the less colored violuric acid.

-

Continue adding hydrochloric acid until the solution is acidic (pH ~1-2).

-

Cool the flask in an ice bath to facilitate the precipitation of this compound, which is less soluble in cold water.[12]

-

An off-white or cream-colored crystalline solid should precipitate out of the solution.[13]

-

Collect the solid product by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any residual sodium chloride and other impurities.[12]

-

Air-dry the product or dry it in a desiccator to obtain this compound. The expected yield is typically high, in the range of 85-90%.[13]

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Melting Point: The compound decomposes upon heating, typically in the range of 240-250 °C.[4][5]

-

Infrared (IR) Spectroscopy: A KBr pellet of the sample should be prepared. The IR spectrum will show characteristic peaks for the various functional groups present in the molecule.

-

UV-Vis Spectroscopy: An aqueous solution of this compound exhibits a characteristic absorption maximum.[4] For instance, at a pH of 5.5, a peak is observed around 310 nm.[14]

-

Single-Crystal X-ray Diffraction: For definitive structural elucidation, single crystals can be grown by slow cooling of a saturated aqueous solution.[4]

Safety and Handling

-

Barbituric Acid: While not pharmacologically active, handle with care.

-

Sodium Nitrite: Toxic if ingested. Handle with appropriate personal protective equipment (PPE).[12]

-

Hydrochloric Acid: Corrosive. Use in a well-ventilated fume hood and wear appropriate PPE.[12]

-

Nitrosation Reaction: The reaction of sodium nitrite with acid can produce toxic nitrogen oxide fumes. Therefore, it is crucial to perform this synthesis in a well-ventilated area or a fume hood.[12]

Conclusion

The synthesis of this compound from barbituric acid is a straightforward and high-yielding process that provides a valuable intermediate for further chemical synthesis and a useful reagent for analytical applications. By understanding the underlying reaction mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably produce high-purity this compound for their scientific endeavors.

References

- Sciencemadness Wiki. (2021-05-25). Violuric acid.

- Synthesis, thermodynamic and spectroscopic study of violur

- Aydın, R., & Taşcıoğlu, S. (2005). Reaction between barbituric acid and nitrite ion.

- BenchChem. (n.d.).

- BenchChem. (n.d.). Application Notes and Protocols: Violuric Acid in the Synthesis of Novel Pyrimidine-Fused Aza-Heterocycles.

- LabCoatz. (2023-04-22). Making Violuric Acid: One of The Most Colorful Chemicals on Earth [Video]. YouTube.

- Edelmann, F. T., et al. (2020). The multicolored coordination chemistry of violurate anions.

- PubChem. (n.d.).

- Sciencemadness Discussion Board. (2020-12-16). Violuric acid salts (fantastic colors and variety).

- CymitQuimica. (n.d.).

- DigitalCommons@UNO. (2002-07-31). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay.

- Wikipedia. (n.d.). Violuric acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-11).

- Fahad, A. A. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences.

- ACS Omega. (n.d.). Catalyst- and Additive-Free C(sp3)–H Functionalization of (Thio)barbituric Acids via C-5 Dehydrogenative Aza-Coupling Under Ambient Conditions.

- vibzzlab. (2023-11-05).

- Poor Man's Chemist. (2022-09-18).

- Chem-Impex. (n.d.).

- Organic Syntheses. (n.d.). Barbituric acid, 5-nitro-.

- MDPI. (2024).

- Wikipedia. (n.d.). Barbituric acid.

- Wikipedia. (n.d.).

- NIH. (n.d.).

- ElectronicsAndBooks. (n.d.). Phenyl Nitrogen Substitution and Reactivity in the Barbituric Acid Series1.

Sources

- 1. Violuric acid - Wikipedia [en.wikipedia.org]

- 2. Barbituric acid - Wikipedia [en.wikipedia.org]

- 3. Violuric acid - Sciencemadness Wiki [sciencemadness.org]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 8. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. Sciencemadness Discussion Board - Violuric acid salts (fantastic colors and variety) - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis and Polymorphism of Violuric Acid Monohydrate

Abstract

Violuric acid, a derivative of barbituric acid, is a compound of significant interest in coordination chemistry and materials science, largely due to the intense coloration of its salts and its versatile hydrogen bonding capabilities.[1] The monohydrate form of violuric acid is known to exhibit polymorphism, a phenomenon where a substance can exist in different crystalline structures. These polymorphic variations can profoundly influence the physicochemical properties of the material, including its solubility, stability, and bioavailability, making a thorough understanding of its crystal structure and polymorphism crucial for researchers, scientists, and professionals in drug development.[2][3] This technical guide provides a comprehensive analysis of the crystal structure of violuric acid monohydrate, its known polymorphs, and the analytical techniques employed for their characterization. We will delve into the causality behind experimental choices for crystallization and analysis, offering field-proven insights and detailed, self-validating protocols.

Introduction: The Significance of Violuric Acid and Polymorphism

Violuric acid (5-(hydroxyimino)-barbituric acid) monohydrate is a crystalline solid that has garnered considerable attention for its ability to form intensely colored salts with a wide range of metal cations.[1] This property has led to its application as an analytical reagent.[1] Beyond its chromogenic characteristics, the molecular structure of violuric acid, with its multiple hydrogen bond donors and acceptors, facilitates the formation of complex supramolecular architectures.[4]

The phenomenon of polymorphism, the ability of a solid material to exist in more than one crystalline form, is of paramount importance in the pharmaceutical industry and materials science.[5] Different polymorphs of the same compound can exhibit distinct physical and chemical properties, such as:

-

Solubility and Dissolution Rate: Affecting the bioavailability of a drug.[3]

-

Melting Point and Stability: Influencing manufacturing processes and shelf-life.

-

Mechanical Properties: Impacting tablet formation and processability.

Therefore, the identification, characterization, and control of polymorphism are critical aspects of drug development and materials design.[2] This guide will explore the known polymorphs of this compound, providing a detailed examination of their crystal structures and the methodologies to distinguish and control their formation.

Crystal Structure Analysis of this compound Polymorphs

To date, at least two polymorphs of this compound have been extensively characterized.[6] The key to differentiating these polymorphs lies in their distinct crystal packing and hydrogen bonding networks, which arise from different arrangements of the violuric acid and water molecules in the crystal lattice.

Crystallographic Data Comparison

A direct comparison of the crystallographic data for the two primary polymorphs of this compound highlights their structural differences.

| Parameter | Polymorph I | Polymorph II | Reference(s) |

| Crystal System | Orthorhombic | Monoclinic | [7],[8] |

| Space Group | Cmc2₁ | P2₁/n | [7],[8] |

| a (Å) | 6.0754 (11) | 7.862 | [7],[8] |

| b (Å) | 14.343 (3) | 8.869 | [7],[8] |

| c (Å) | 7.5288 (13) | 9.479 | [7],[8] |

| α (°) | 90 | 90 | [7],[8] |

| β (°) | 90 | 100.25 | [7],[8] |

| γ (°) | 90 | 90 | [7],[8] |

| Volume (ų) | 656.1 (2) | - | [7] |

| Z | 4 | 4 | [7],[8] |

| Density (calculated) (g/cm³) | 1.773 | Higher than Polymorph I | [7],[6] |

Note: The density of Polymorph II is reported to be higher than that of Polymorph I, indicating a more efficient crystal packing.[6]

Hydrogen Bonding Networks: The Differentiating Feature

The primary distinction between the polymorphs of this compound lies in their hydrogen bonding arrangements. In both structures, violuric acid and water molecules form extensive hydrogen-bonded sheets.[6][7] However, the connectivity and dimensionality of these networks differ.

-

Polymorph I: In this orthorhombic form, all atoms lie on a crystallographic mirror plane, leading to planar hydrogen-bonded sheets.[7]

-

Polymorph II: This monoclinic form exhibits a more extensive and complex hydrogen-bonding arrangement, resulting in a higher density.[6] The violuric acid and water molecules form essentially planar hydrogen-bonded sheets that are stacked in an offset fashion.[6]

The subtle differences in these hydrogen bonding motifs are responsible for the distinct physicochemical properties of the two polymorphs.

Caption: Conceptual diagram of hydrogen bonding interactions.

Experimental Workflows for Polymorph Generation and Characterization

The ability to selectively crystallize and accurately characterize a specific polymorph is crucial. This section provides detailed protocols for the synthesis, crystallization, and analysis of this compound polymorphs.

Synthesis of this compound

Violuric acid is typically synthesized from barbituric acid.[9]

Protocol:

-

Preparation of Reactants: Dissolve barbituric acid in hot deionized water with continuous stirring until complete dissolution. In a separate vessel, prepare an aqueous solution of sodium nitrite.

-

Formation of Sodium Violurate: To the hot barbituric acid solution, add the sodium nitrite solution dropwise. The solution will turn a deep purple, indicating the formation of sodium violurate.[9]

-

Acidification: After cooling the reaction mixture, slowly add concentrated hydrochloric acid to acidify the solution. The color will change from purple to a yellow-red hue.

-

Precipitation and Isolation: Cool the acidified solution in an ice bath to induce the precipitation of this compound.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallization from hot water can be performed for further purification.

Caption: Synthesis workflow for this compound.

Polymorph Screening and Crystallization

The choice of solvent and the crystallization conditions (e.g., temperature, cooling rate) are critical factors in determining which polymorph is formed.[10][11]

Protocol for Polymorph Screening:

-

Solvent Selection: Dissolve the synthesized this compound in a variety of solvents with different polarities (e.g., water, ethanol, acetone, acetonitrile) to create saturated or near-saturated solutions.[12]

-

Crystallization Methods:

-

Slow Evaporation: Allow the solvent to evaporate slowly from the solutions at a constant temperature.

-

Slow Cooling: Cool the saturated solutions at a controlled rate.

-

Anti-Solvent Addition: Add a miscible solvent in which this compound is insoluble (an anti-solvent) to the solution to induce precipitation.

-

-

Analysis: Analyze the resulting crystals from each experiment using the characterization techniques described below to identify the polymorphic form.

Causality Behind Experimental Choices: The solvent plays a crucial role in influencing which polymorphic form crystallizes.[10] Different solvents can stabilize different molecular conformations or supramolecular synthons in solution, which then act as precursors for the nucleation of a specific polymorph. The rate of supersaturation, controlled by the cooling or evaporation rate, also dictates whether the thermodynamically stable or a metastable form crystallizes.

Characterization Techniques

A combination of analytical techniques is necessary for the unambiguous identification and characterization of polymorphs.[5]

SCXRD is the gold standard for determining the crystal structure of a material, providing precise information about bond lengths, bond angles, and the arrangement of atoms in the crystal lattice.[13]

Protocol:

-

Crystal Growth: Grow single crystals of suitable size and quality (typically 0.1-0.3 mm in all dimensions) using the methods described in section 3.2.[14]

-

Data Collection: Mount a single crystal on a goniometer head and collect diffraction data at a controlled temperature (e.g., 150 K to minimize thermal vibrations) using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).[9]

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct or Patterson methods and refine the model to obtain the final atomic coordinates and structural parameters.[9]

PXRD is a powerful technique for identifying crystalline phases and is particularly useful for routine analysis and quality control.[4] Each crystalline solid has a unique PXRD pattern, often referred to as a "fingerprint."

Protocol:

-

Sample Preparation: Gently grind the crystalline sample to a fine powder to ensure random orientation of the crystallites.

-

Data Acquisition: Place the powdered sample in a sample holder and collect the diffraction pattern over a specific range of 2θ angles.

-

Data Analysis: Compare the experimental PXRD pattern to reference patterns from a database or patterns calculated from single-crystal data to identify the polymorphic form.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of a material, such as melting point, phase transitions, and decomposition temperature.[15]

Protocol (Simultaneous TGA/DSC):

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

-

Instrument Setup: Place the sample pan and a reference pan in the DSC cell.

-

Experimental Conditions: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: Analyze the DSC curve for endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events. The TGA curve will show mass loss associated with desolvation or decomposition.[9]

Different polymorphs will generally have different melting points and heats of fusion, allowing for their differentiation.[16]

Caption: Workflow for the characterization of polymorphs.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local chemical environment and can be used to differentiate polymorphs based on differences in their vibrational spectra.[17]

Protocol (FTIR-ATR):

-

Sample Preparation: Place a small amount of the powdered sample directly on the ATR crystal.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Compare the spectra of different samples, looking for shifts in peak positions, changes in peak intensities, or the appearance/disappearance of peaks, which are indicative of different polymorphic forms.

Protocol (Raman Spectroscopy):

-

Sample Preparation: Place the sample (solid or in a vial) in the path of the laser beam.

-

Data Acquisition: Excite the sample with a monochromatic laser and collect the scattered light.

-

Data Analysis: Analyze the Raman spectrum for differences in vibrational modes, particularly in the low-frequency region which is sensitive to lattice vibrations and can be highly diagnostic for polymorphism.[18]

Conclusion and Future Perspectives

The study of this compound provides a compelling case study in the importance of understanding and controlling polymorphism. The existence of at least two distinct polymorphic forms with different crystal packing and hydrogen bonding networks underscores the need for comprehensive characterization using a suite of analytical techniques. For researchers and professionals in drug development, a thorough investigation of polymorphism is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and quality of a pharmaceutical product.

Future research in this area may focus on the discovery of new polymorphs of this compound under different crystallization conditions, as well as a more in-depth investigation of the thermodynamic and kinetic relationships between the known polymorphs. The development of computational models to predict the formation of different polymorphs based on solvent and process parameters would also be a valuable contribution to the field.

References

-

Guille, K., Harrington, R. W., & Clegg, W. (2007). This compound: a second polymorph with more extensive hydrogen bonding. Acta Crystallographica Section C: Crystal Structure Communications, 63(Pt 6), o327–o329. [Link]

- Bocan, M. J. (2011). Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. American Pharmaceutical Review.

- BenchChem. (2025).

-

O'Brien, J., et al. (2014). Polymorph characterization of active pharmaceutical ingredients (APIs) using low-frequency Raman spectroscopy. Applied Spectroscopy, 68(3), 253-263. [Link]

-

Nichol, G. S., & Clegg, W. (2005). Hydrogen-bonding and carbonyl–carbonyl interactions in violuric acid methanol solvate. Acta Crystallographica Section C: Crystal Structure Communications, 61(12), o718–o721. [Link]

- Nichol, G. S., & Clegg, W. (2005). Hydrogen-bonding and carbonyl-carbonyl interactions in violuric acid methanol solvate.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Coherent. (n.d.). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy.

-

Wikipedia. (2023, December 15). Violuric acid. In Wikipedia. [Link]

- Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis.

- European Pharmaceutical Review. (2007, March 27). Calorimetry for polymorph detection.

- ResearchGate. (n.d.). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy.

- Mettler Toledo. (n.d.). Thermal analysis used for pharmaceutical screening – Part 1.

-

Nichol, G. S., & Clegg, W. (2005). This compound: A definitive redetermination at 150 K. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3788–o3790. [Link]

- Nishka Research. (n.d.). Characterization of Polymorphic Forms (Polymorphism).

- TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.

- ResearchGate. (n.d.). A DSC method to determine the relative stability of pharmaceutical polymorphs.

- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.

- University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.

- ResearchGate. (n.d.).

- Rigaku. (n.d.). Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods.

- Shimadzu. (n.d.).

- ResearchGate. (n.d.). Quantifying API polymorphs in formulations using X-ray powder diffraction and multivariate standard addition method combined with net analyte signal analysis.

- ResearchGate. (n.d.). Scheme 1.

- Anwar, J., & Tarling, S. E. (1993). Crystallization of polymorphs: The effect of solvent. Journal of Physics D: Applied Physics, 26(5), 890.

- Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.

- Amanote Research. (n.d.). (PDF) Hydrogen-Bonding and Carbonyl–carbonyl Interactions.

- ACS Publications. (n.d.).

- Carleton College, Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction.

- Indian Journal of Pharmaceutical Sciences. (n.d.).

- Yu, L., et al. (2004). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 4(2), 329-337.

- CrystEngComm. (n.d.).

- Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development.

- ProQuest. (n.d.).

- National Institutes of Health. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.

- PubMed. (n.d.).

Sources

- 1. azom.com [azom.com]

- 2. mt.com [mt.com]

- 3. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. mcgill.ca [mcgill.ca]

- 6. This compound: a second polymorph with more extensive hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C4H5N3O5 | CID 135845148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of solvents and crystallization conditions on the polymorphic behaviors and dissolution rates of valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. How To [chem.rochester.edu]

- 15. mt.com [mt.com]

- 16. shimadzu.com [shimadzu.com]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. Polymorph characterization of active pharmaceutical ingredients (APIs) using low-frequency Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Violuric Acid Monohydrate (CAS: 26351-19-9) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of violuric acid monohydrate, a versatile organic compound with significant applications in analytical chemistry and potential relevance in pharmaceutical research. By delving into its fundamental properties, synthesis, and analytical methodologies, this document serves as a crucial resource for scientists and researchers.

Introduction: The Unique Chemistry of this compound

This compound, a derivative of barbituric acid, is an organic compound that presents as a white to off-white or faint yellow crystalline powder.[1] While the compound itself is not intensely colored, it is renowned for its ability to form deeply colored salts with a wide array of metal cations, a phenomenon that underpins its primary applications.[2] This property arises from the deprotonation of the acid to form the violurate anion, [ON=C(CONH)₂CO]⁻, where an n→π* electronic transition is responsible for the vibrant colors.[3]

The molecule exists in a tautomeric equilibrium between its isonitroso- and nitroso- forms in aqueous solutions. This dynamic chemical nature, coupled with its capacity for complex formation, makes it a subject of interest in coordination chemistry and analytical method development.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective application in a laboratory setting.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 26351-19-9 | [1] |

| Chemical Formula | C₄H₅N₃O₅ | [4] |

| Molar Mass | 175.10 g/mol | [4] |

| IUPAC Name | 6-hydroxy-5-nitroso-1H-pyrimidine-2,4-dione;hydrate | [4] |

| Synonyms | 5-Isonitrosobarbituric acid monohydrate, Alloxan-5-oxime monohydrate | [5] |

| Acidity (pKa) | 4.7 |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White to faint beige or off-white yellow crystalline powder | [1] |

| Melting Point | 240-250 °C (decomposes) | [1][6] |

| Solubility in Water | 0.704 g/100 mL (20 °C) | |

| Solubility in other solvents | Soluble in methanol | [2] |

Crystal Structure

The three-dimensional arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction. The compound is known to exist in at least two polymorphic forms.[1] The crystal structure reveals an extensive network of hydrogen bonds between the violuric acid molecules and the water of hydration, forming planar sheets.[1]

A redetermination of the structure at 150 K confirmed the space group as non-centrosymmetric Cmc21.[3] The violuric acid molecule is entirely planar, with every atom situated on a crystallographic mirror plane.[3]

Synthesis of this compound

The synthesis of this compound is a well-established procedure, typically starting from barbituric acid. The causality behind this experimental choice lies in the reactivity of the active methylene group in barbituric acid, which readily undergoes nitrosation.

Synthesis Workflow

Caption: Workflow for thermal analysis of this compound.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into a suitable crucible (e.g., alumina).

-

Instrument Setup: Place the sample in a simultaneous TGA/DSC instrument.

-

Experimental Conditions: Use an inert atmosphere, such as nitrogen, with a constant flow rate. A typical heating rate is 10 °C/min over a temperature range from ambient to above its decomposition point (e.g., 300 °C).

-

Data Analysis: Analyze the TGA curve for mass loss events corresponding to dehydration and decomposition. The DSC curve will show endothermic or exothermic peaks associated with these events.

Applications in Research and Development

The primary application of this compound stems from its ability to form intensely colored complexes with metal ions, making it an excellent reagent for spectrophotometric analysis.

Spectrophotometric Determination of Cobalt

This compound is widely used for the sensitive and accurate spectrophotometric determination of cobalt in various samples. [7]This method is crucial for quality control in laboratories and for environmental monitoring. [7] Principle: In the presence of a suitable buffer, violuric acid reacts with cobalt(II) ions to form a stable, colored complex. The intensity of the color, measured by a spectrophotometer at the wavelength of maximum absorbance (λmax), is directly proportional to the concentration of cobalt in the sample.

Experimental Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known cobalt concentrations.

-

Complex Formation: To each standard solution (and the unknown sample), add a solution of violuric acid and a buffer to maintain the optimal pH for complex formation.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the cobalt-violurate complex.

-

Calibration Curve: Plot a calibration curve of absorbance versus cobalt concentration for the standard solutions.

-

Determination of Unknown: Determine the concentration of cobalt in the unknown sample by interpolating its absorbance on the calibration curve.

Pharmaceutical and Other Applications

In the pharmaceutical industry, this compound is utilized in the development of analytical methods to quantify cobalt in drug formulations, ensuring product safety and efficacy. It is also employed in food safety testing to detect cobalt contamination. Furthermore, its derivatives have been investigated for their potential as reversible monoamine oxidase-B inhibitors, suggesting relevance in the study of neurodegenerative diseases. [2]

Safety and Handling

This compound is considered a hazardous substance. It is irritating to the eyes, respiratory system, and skin. [7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

-

Handling: Avoid breathing dust and prevent contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place, away from oxidizing agents. [7]* Spills: In case of a minor spill, clean up immediately, avoiding dust generation. For major spills, evacuate the area and alert emergency responders. [7]

Conclusion

This compound is a compound of significant utility, particularly in the realm of analytical chemistry. Its straightforward synthesis, well-characterized properties, and robust application in spectrophotometry make it an invaluable tool for researchers. A thorough understanding of its chemistry, handling, and analytical methodologies, as outlined in this guide, is essential for its safe and effective use in scientific research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Guille, K., Harrington, R. W., & Clegg, W. (2007). This compound: a second polymorph with more extensive hydrogen bonding. Acta Crystallographica Section C, 63(6), o327–o329.

- Brandán, S. A., et al. (2024). Vibrational assignments of monohydrate dimer of violuric acid by using FT-IR, FT-Raman and UV spectra and DFT calculations in di. Journal of Molecular Structure, 1301, 137373.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 11). Understanding this compound: Properties and Procurement Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Violuric acid. Retrieved from [Link]

- Rydz, A., et al. (2024). Deciphering colour mechanisms in co-crystals and salts containing violuric acid and chosen l-amino acids.

-

ResearchGate. (n.d.). Scheme 1. Schematic representation of violuric acid (= H3Vio). Retrieved from [Link]

- Nichol, G. S., & Clegg, W. (2005). This compound: a definitive redetermination at 150 K. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3788-o3790.

-

Dalton Transactions. (2022, May 4). Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates. Retrieved from [Link]

-

Sciencemadness Wiki. (2021, May 25). Violuric acid. Retrieved from [Link]

Sources

- 1. This compound: a second polymorph with more extensive hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. Violuric acid - Wikipedia [en.wikipedia.org]

- 4. Deciphering colour mechanisms in co-crystals and salts containing violuric acid and chosen l -amino acids - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03209H [pubs.rsc.org]

- 5. VIOLURIC ACID CAS#: 87-39-8 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

The Intricate World of Violurate Complexes: A Technical Guide to Molecular Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Violuric acid, a derivative of barbituric acid, and its corresponding violurate anion, are remarkable for their ability to form intensely colored complexes with a wide array of metal ions.[1][2][3][4] This phenomenon, known as pantochromism, has fascinated chemists for over a century and hints at the rich and diverse coordination chemistry that governs these compounds.[1][2] Beyond their vibrant aesthetics, violurate complexes exhibit a fascinating variety of molecular structures, bonding modes, and physicochemical properties, making them compelling subjects for research in coordination chemistry, materials science, and medicinal chemistry.[2][5][6][7] This in-depth technical guide provides a comprehensive exploration of the molecular structure and bonding in violurate complexes, synthesizing crystallographic data, spectroscopic analysis, and theoretical insights to offer a holistic understanding for researchers and drug development professionals.

Introduction: The Violurate Ligand - More Than Just Color

Violuric acid (5-isonitrosobarbituric acid) is a polyfunctional ligand characterized by a pyrimidine ring with three carbonyl groups and an oxime functionality.[1][4] Deprotonation of the acidic oxime proton yields the violurate anion, a versatile building block for constructing supramolecular assemblies and coordination polymers.[1][2] The delocalization of the negative charge across the conjugated system of the anion is fundamental to its strong chromophoric properties and its ability to coordinate with metal ions in various ways.[8]

The true scientific intrigue of violurate complexes lies in their structural diversity. The violurate anion can act as a mono-, bi-, or tridentate ligand, leading to the formation of discrete mononuclear or polynuclear complexes, as well as one-, two-, and three-dimensional coordination polymers.[2][9][10] This structural versatility is a direct consequence of the multiple potential donor atoms (N and O) and the conformational flexibility of the pyrimidine ring. Understanding the interplay of factors that dictate the final structure—such as the nature of the metal ion, the presence of ancillary ligands, and crystallization conditions—is key to harnessing the potential of these compounds.

Synthesis of Violurate Complexes: A Practical Approach

The synthesis of metal violurate complexes is generally straightforward, typically involving the reaction of a metal salt with violuric acid or a pre-formed violurate salt in a suitable solvent.

General Synthetic Protocol

This protocol provides a representative method for the synthesis of a transition metal violurate complex.

Materials:

-

Violuric acid (H₃Vio)

-

Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂)

-

Base (e.g., NaOH, NH₄OH, or an organic base like pyridine)

-

Solvent (e.g., water, ethanol, methanol, or a mixture)

Procedure:

-

Ligand Preparation: Dissolve violuric acid in the chosen solvent. If starting from the acid, a stoichiometric amount of base is added to deprotonate the ligand in situ, often resulting in a color change.

-

Reaction: Slowly add an aqueous or alcoholic solution of the metal salt to the violurate solution with constant stirring. The reaction is often accompanied by a distinct color change, indicating complex formation.

-

Crystallization: The resulting complex may precipitate immediately or require slow evaporation of the solvent, cooling, or vapor diffusion of an anti-solvent to induce crystallization.

-

Isolation and Purification: The crystalline product is collected by filtration, washed with a small amount of cold solvent to remove unreacted starting materials, and dried under vacuum.

Causality in Experimental Choices:

-

Choice of Base: A weak base like ammonia or pyridine can also act as an ancillary ligand, leading to the formation of heteroleptic complexes.[11] The use of a strong base like NaOH ensures the formation of the violurate anion without introducing competing ligands.

-

Solvent System: The choice of solvent influences the solubility of the reactants and the resulting complex, which is a critical factor for obtaining high-quality single crystals suitable for X-ray diffraction.[12]

-

Stoichiometry: The molar ratio of metal to ligand can be varied to target complexes with different stoichiometries (e.g., 1:1, 1:2, 1:3), which in turn influences the coordination geometry and overall structure.

Unraveling the Structure: The Power of X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive technique for elucidating the precise three-dimensional arrangement of atoms in violurate complexes.[13][14] It provides invaluable information on bond lengths, bond angles, coordination numbers, and the overall molecular geometry.

Key Structural Insights from Crystallographic Data

Analysis of crystallographic data from a multitude of violurate complexes has revealed several key structural features and recurring motifs.

-

Coordination Geometries: Violurate complexes exhibit a wide range of coordination geometries, including square planar, tetrahedral, octahedral, and more complex polyhedra, depending on the coordination number and electronic configuration of the central metal ion.[10]

-

Supramolecular Assemblies: A highly characteristic feature is the formation of extensive hydrogen-bonded networks.[1][2] These interactions, involving the carbonyl and oxime groups of the violurate ligand and coordinated or lattice solvent molecules, play a crucial role in the assembly of 1D, 2D, and 3D supramolecular architectures.[1][2]

-

Influence of Metal Ion: The size and charge of the metal ion significantly impact the coordination number and the resulting structure. For instance, alkali and alkaline earth metal violurates often form polymeric structures with high coordination numbers.[9][10]

Tabulated Crystallographic Data

The following table summarizes representative crystallographic data for a selection of metal violurate complexes, highlighting the diversity in their structures.

| Complex | Metal Ion | Coordination Number | Coordination Geometry | Supramolecular Structure | Reference |

| ₂ | Mg²⁺ | 6 | Octahedral | 3D H-bonded network | [10] |

| Ca(Me₂Vio)₂(H₂O)₄ | Ca²⁺ | 8 | Distorted Square Antiprism | Monomeric complex | [10] |

| [Ru(VA)₂ClH₂O] | Ru³⁺ | 6 | Distorted Octahedral | - | [15] |

| K(Me₂Vio)(H₂O)₀.₅ | K⁺ | 7 | Irregular | 2D Coordination Polymer | [9] |

The Heart of the Matter: Bonding in Violurate Complexes

The versatility of the violurate anion as a ligand stems from its ability to adopt multiple bonding modes. Understanding these modes is crucial for predicting and controlling the structure and reactivity of the resulting complexes.

Principal Coordination Modes

The violurate anion can coordinate to metal centers through its nitrogen and oxygen donor atoms in several distinct ways.

-

N,O-Bidentate Chelation (κ²-N,O): This is the most common coordination mode, where the oxime nitrogen and an adjacent carbonyl oxygen bind to the metal center, forming a stable five-membered chelate ring.[9][16]

-

O,O-Bidentate Chelation (κ²-O,O): In this mode, the oxygen atoms of the nitroso group and an adjacent carbonyl group coordinate to the metal, forming a six-membered chelate ring.[10] This mode is less common than N,O-chelation.

-

Bridging Modes: The violurate ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes and coordination polymers. Bridging can occur through various combinations of its donor atoms.[9]

-

η²-NO Coordination: A rarer mode where the π-system of the nitroso group coordinates to the metal center.[17]

The choice of coordination mode is influenced by a delicate balance of factors including the electronic and steric properties of the metal ion and the presence of other ligands in the coordination sphere.

Visualizing Coordination Modes

The following diagrams, generated using Graphviz, illustrate the primary coordination modes of the violurate anion.

Caption: Primary coordination modes of the violurate anion.

Spectroscopic and Physicochemical Characterization

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of violurate complexes, providing insights that complement crystallographic data.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for probing the coordination environment of the violurate ligand.[18] The vibrational frequencies of the C=O, C=N, and N-O groups are particularly sensitive to coordination.

-

C=O Stretching: Upon coordination of a carbonyl oxygen to a metal center, the ν(C=O) stretching frequency typically shifts to a lower wavenumber due to the weakening of the C=O bond.[8]

-

N-O Stretching: The position of the ν(N-O) band can help to distinguish between different coordination modes.

UV-Visible (UV-Vis) Spectroscopy

The intense color of violurate complexes is a result of electronic transitions within the molecule. UV-Vis spectroscopy is used to study these transitions, which are typically π → π* and n → π* in nature.[19] The position and intensity of the absorption bands are influenced by the metal ion and the coordination environment.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide information about the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.[15][20] The decomposition pathway can also offer clues about the structure of the complex.

Magnetic Properties

For complexes containing paramagnetic metal ions (e.g., transition metals with unpaired electrons), magnetic susceptibility measurements provide information about the number of unpaired electrons and can help to deduce the geometry and spin state of the metal center.[21][22][23][24]

A Typical Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized violurate complex.

Caption: Experimental workflow for violurate complex characterization.

Theoretical Insights from DFT

Density Functional Theory (DFT) calculations have emerged as a powerful complementary tool to experimental studies.[25][26][27][28][29] DFT can be used to:

-

Optimize Molecular Geometries: Predict the most stable structure of a complex, which can be compared with experimental X-ray data.[26]

-

Calculate Vibrational Frequencies: Simulate the IR spectrum, aiding in the assignment of experimental bands.[8][30]

-

Analyze Electronic Structure: Provide insights into the nature of the metal-ligand bonding and the electronic transitions responsible for the observed colors.

Future Outlook and Applications

The rich coordination chemistry of violurate complexes continues to be an active area of research. Future work will likely focus on the design and synthesis of novel complexes with tailored properties for specific applications. The ability of violurates to form stable complexes with a variety of metals, including lanthanides and actinides, opens up possibilities in areas such as:

-

Catalysis: The well-defined coordination environments of violurate complexes make them potential candidates as catalysts.[5][6]

-

Materials Science: The formation of robust, hydrogen-bonded networks is of interest for the development of new functional materials, such as pigments and sensors.[2]

-

Bioinorganic and Medicinal Chemistry: The interaction of metal complexes with biological molecules is a cornerstone of drug development.[7] The potential biological activity of violurate complexes, including their antiviral and antibacterial properties, warrants further investigation.[15][31]

Conclusion

The study of molecular structure and bonding in violurate complexes reveals a captivating interplay of coordination chemistry, supramolecular assembly, and physicochemical properties. From their striking colors to their intricate crystal structures, these compounds offer a fertile ground for fundamental research and potential applications. By integrating experimental techniques like X-ray crystallography and spectroscopy with theoretical methods such as DFT, a deeper understanding of these fascinating systems can be achieved, paving the way for the rational design of new materials and therapeutic agents.

References

-

Lorenz, V., Liebing, P., Engelhardt, F., Stein, F., Kühling, M., Schröder, L., & Edelmann, F. T. (Year). Review: the multicolored coordination chemistry of violurate anions. Taylor & Francis Online. [Link]

-

Lorenz, V., Liebing, P., Engelhardt, F., Stein, F., Kühling, M., Schröder, L., & Edelmann, F. T. (Year). Full article: Review: the multicolored coordination chemistry of violurate anions. Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). Scheme 3. Coordination modes of violurate anions. (a) N,O-bidentate, κN,O. [Link]

-

Lorenz, V., Liebing, P., Müller, M., Hilfert, L., & Edelmann, F. T. (2020). Synthesis and Structural Investigation of a Complete Series of Brightly Colored Alkali Metal 1,3-Dimethylviolurates. Zeitschrift für anorganische und allgemeine Chemie, 646(22), 1521-1529. [Link]

-

ResearchGate. (n.d.). Copper and silver violurate complexes without X-ray crystallographic data. [Link]

-

Lorenz, V., Liebing, P., Müller, M., & Hilfert, L. (2022). Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates. Dalton Transactions, 51(20), 7776-7786. [Link]

-

ResearchGate. (n.d.). REVIEW: The multicolored coordination chemistry of violurate anions. [Link]

-

El-Megharbel, S. M., Al-Hussain, S. A., & Refat, M. S. (2024). Nano-crystallites of a ruthenium(III) violurate complex: synthesis, characterization, PXRD and DFT structural analysis. DNA/HSA-binding, antiviral activity against COVID-19 and molecular docking study. RSC Advances, 14(21), 14851-14869. [Link]

-

Sciencemadness.org. (n.d.). Violuric acid salts (fantastic colors and variety). [Link]

-

El-Megharbel, S. M., Al-Hussain, S. A., & Refat, M. S. (2024). Nano-crystallites of a ruthenium(iii) violurate complex: synthesis, characterization, PXRD and DFT structural analysis. DNA/HSA-binding, antiviral activity against COVID-19 and molecular docking study. RSC Publishing. [Link]

-

Sciencemadness Wiki. (2021, May 25). Violuric acid. [Link]

-

Seidel, R. W., & Kolev, T. M. (2024). Crystal structure of 1,10-phenanthrolinium violurate violuric acid pentahydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1083-1087. [Link]

-

Al-Hamdani, A. A. S., Al-Khafaji, Y. A. M., & Al-Zanganeh, Z. A. H. (2022). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. Bioinorganic Chemistry and Applications, 2022, 9893571. [Link]

-

Slideshare. (n.d.). Magnetic properties of transition metal complexes. [Link]

-

Rydz, A., Gryl, M., Ostrowska, K., & Stadnicka, K. M. (2024). Deciphering colour mechanisms in co-crystals and salts containing violuric acid and chosen l-amino acids. Journal of Materials Chemistry C. [Link]

-

Abdulzahra, H. N., Al-Shemary, R. K., & Al-Amery, M. H. A. (2024). Synthesis, thermodynamic and spectroscopic study of violurate salt. Journal of Basrah Researches (Sciences), 50(1), 203-214. [Link]

-

Kolev, T., & Stoyanov, S. (2013). Computational and experimental studies of the IR spectra and structure on violuric acid and its anions. Bulgarian Chemical Communications, 45(4), 535-541. [Link]

-

Slideshare. (n.d.). MAGNETIC PROPERTIES OF TRANSITION METAL COMPLEXES. [Link]

-

Unacademy. (n.d.). Magnetic Properties of Transition Elements: A General Overview. [Link]

-

Harish Chandra P G College. (n.d.). Magnetism In Transition Metal Compounds. [Link]

-

Wikipedia. (n.d.). Violuric acid. [Link]

-

Dalal Institute. (n.d.). Magnetic Properties of Transition Metal Complexes. [Link]

-

ResearchGate. (2024). Synthesis, thermodynamic and spectroscopic study of violurate salt. [Link]

-

Clark, C. (n.d.). Bonding Modes in Organometallic Compounds. Inorganic Chemistry I Class Notes. [Link]

-

ResearchGate. (n.d.). IR and UV/Vis spectroscopic data of complexes IR cm −1. [Link]

-

ResearchGate. (n.d.). Table 1. X-ray Crystallographic Data for the Two Crystals Analyzed. [Link]

-

OpenChemHub. (2024, January 5). Ligands and bonding in transition metal complexes [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Scheme 2. Alternative synthetic routes to violuric acid. [Link]

-

Turel, I. (2015). Special Issue: Practical Applications of Metal Complexes. Molecules, 20(5), 7951-7956. [Link]

-

ResearchGate. (n.d.). Supramolecular complexes obtained from the interaction of violuric acid with manganese ion and nitrogenous ligands. [Link]

-

Turel, I. (2015). Special Issue: Practical Applications of Metal Complexes. ResearchGate. [Link]

-

Johnstone, T. C., & Lippard, S. J. (2016). Metal Complexes for Therapeutic Applications. Inorganica Chimica Acta, 453, 1-2. [Link]

-

ResearchGate. (n.d.). Infrared and Thermal Analysis of Vanadyl(II) Barbiturate Complex. [Link]

-

Koleva, B. B., Stoyanov, S. S., Kolev, T., & Spiteller, M. (2020). DFT calculations on the molecular geometry, electronic structure and intermolecular interactions for the ionic. Journal of Molecular Structure, 1206, 127699. [Link]

-

SlidePlayer. (n.d.). UV-Vis spectroscopy. [Link]

-

Kawaguchi, S. (1988). Variety in coordination modes of ligands in metal complexes. UC Library Search. [Link]

-

Abokhater, R. A., Aldenfaria, S. A., Ashoor, S. E., & Abdelrh, S. A. (2022). DFT and Spectroscopy Studies of Zr (IV) Complexes Incorporating Amino Acids, 8-Hydroxyquinoline, and their Biological Activity. Advanced Innovations and Research, 10(4). [Link]

-

Schaller, C. (2022, May 6). 2: Ligand Binding in Coordination Complexes and Organometallic Compounds. Chemistry LibreTexts. [Link]

-

Vega, M. C. (2024). X-Ray Crystallography for Macromolecular Complexes. In Methods in Molecular Biology (Vol. 2732, pp. 165-189). [Link]

-

Jones, P. G. (2012). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 871, 33-51. [Link]

-

Martínez-Acuña, N., Rojas-Sánchez, C. R., & Cervantes-Avilés, P. (2018). DFT Chemical Reactivity Analysis of Biological Molecules in the Presence of Silver Ion. Journal of Chemistry, 2018, 5408507. [Link]

-

Zare, K., & Hadipour, N. L. (2019). Theoretical study of the electronic structure of the complexes of gold, silver, and copper mono- and bimetallic nanoclusters decorated on graphitic carbon nitride (g-C3N4): DFT and TD-DFT studies of photocatalytic activity. RSC Advances, 9(4), 2098-2108. [Link]

-

Bazzicalupi, C., Bencini, A., & Lippolis, V. (2023). Anion Coordination into Ligand Clefts. Inorganics, 11(5), 219. [Link]

-

ResearchGate. (n.d.). Density functional theory study on the structure and vibrational spectra for cyanuric chloride. [Link]

-

Warren, G. L., Do, C. H., & Artymiuk, P. J. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(8), 669-682. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Sciencemadness Discussion Board - Violuric acid salts (fantastic colors and variety) - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Violuric acid - Sciencemadness Wiki [sciencemadness.org]

- 5. Special Issue: Practical Applications of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bcc.bas.bg [bcc.bas.bg]

- 9. opendata.uni-halle.de [opendata.uni-halle.de]

- 10. Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00606E [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Deciphering colour mechanisms in co-crystals and salts containing violuric acid and chosen l -amino acids - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03209H [pubs.rsc.org]

- 13. X-Ray Crystallography for Macromolecular Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nano-crystallites of a ruthenium(iii) violurate complex: synthesis, characterization, PXRD and DFT structural analysis. DNA/HSA-binding, antiviral activity against COVID-19 and molecular docking study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. people.bath.ac.uk [people.bath.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. Magnetic properties of transition metal complexes | PPTX [slideshare.net]

- 22. gcnayanangal.com [gcnayanangal.com]

- 23. Magnetic Properties of Transition Elements: A General Overview [unacademy.com]

- 24. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 25. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 26. journal.uctm.edu [journal.uctm.edu]

- 27. DFT and Spectroscopy Studies of Zr (IV) Complexes Incorporating Amino Acids, 8-Hydroxyquinoline, and their Biological Activity | European Journal of Applied Sciences [journals.scholarpublishing.org]

- 28. longdom.org [longdom.org]

- 29. Theoretical study of the electronic structure of the complexes of gold, silver, and copper mono- and bimetallic nanoclusters decorated on graphitic carbon nitride (g-C3N4): DFT and TD-DFT studies of photocatalytic activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 30. Density functional theory study on the structure and vibrational spectra for cyanuric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Nano-crystallites of a ruthenium(iii) violurate complex: synthesis, characterization, PXRD and DFT structural analysis. DNA/HSA-binding, antiviral activity against COVID-19 and molecular docking study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Coordination Chemistry of the Violurate Anion: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The violurate anion, derived from violuric acid, has captivated chemists for over a century with the vibrant colors of its salts and metal complexes.[1][2] Beyond its aesthetic appeal, this versatile ligand offers a rich and diverse coordination chemistry, making it a powerful building block for the synthesis of novel supramolecular assemblies, coordination polymers, and functional materials.[1][3] This in-depth technical guide provides a comprehensive overview of the coordination chemistry of the violurate anion with metal ions, intended for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing its coordination behavior, provide detailed experimental protocols for the synthesis and characterization of metal-violurate complexes, and explore their burgeoning applications in catalysis, materials science, and medicine.

Introduction: The Violurate Anion as a Versatile Ligand

Violuric acid (5-hydroxyimino-barbituric acid) is a colorless organic compound that, upon deprotonation, forms the intensely colored violurate anion.[1][2] This color phenomenon, known as pantochromism, arises from an n → π* transition within the anion and is highly sensitive to its environment, including the nature of the counter-ion.[4] The violurate anion is a polydentate ligand, possessing multiple potential donor atoms (nitrogen and oxygen) that can coordinate to metal ions in various ways.[1][5] This versatility in coordination modes is the foundation for the structural diversity observed in metal-violurate complexes, which can range from discrete mononuclear species to one-, two-, and three-dimensional coordination polymers.[1][2] The intricate hydrogen-bonded networks often present in the crystal structures of these complexes further contribute to their fascinating supramolecular architectures.[1][2]

Tautomerism and Deprotonation

Violuric acid exists in tautomeric equilibrium in solution.[5] The deprotonation of violuric acid is the crucial first step in its role as a ligand. This process generates the violurate anion, which is the species that actively participates in coordination with metal ions. The general mechanism involves the loss of a proton to form the violurate anion, which then chelates with a metal ion (Mⁿ⁺) to form a colored complex.[5]

Caption: General pathway for metal ion detection using violuric acid.

Coordination Modes of the Violurate Anion

The remarkable structural diversity of metal-violurate complexes stems from the anion's ability to adopt multiple coordination modes.[1][4] The specific mode of coordination is influenced by several factors, including the nature of the metal ion (size, charge, and electronic configuration), the presence of other ancillary ligands, and the reaction conditions.

The most common coordination modes are:

-

κN,O-Bidentate: This is the most frequently observed mode, where the violurate anion forms a stable five-membered chelate ring by coordinating through the nitrogen atom of the oxime group and a neighboring carbonyl oxygen atom.[4][6]

-

η²-NO: Coordination involving the nitrogen and oxygen atoms of the nitroso group.[6]

-

κO,O'-Bidentate: Chelation through two carbonyl oxygen atoms.[6]

-

Bridging Modes: The violurate anion can also act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. These include bis(bidentate)-bridging (κN,O:κO',O'') and tridentate bridging (κN,O:κO'') modes.[6]

Caption: Common coordination modes of the violurate anion.

Synthesis of Metal-Violurate Complexes: A Step-by-Step Protocol

The synthesis of metal-violurate complexes is generally straightforward, often involving the reaction of a metal salt with violuric acid or a salt of the violurate anion in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry are critical parameters that can influence the final product's structure and purity.

General Synthetic Procedure for a Transition Metal Violurate Complex

This protocol provides a general method for the synthesis of a transition metal violurate complex. Researchers should adapt the specific metal salt, stoichiometry, and reaction conditions based on the target complex.

Materials:

-

Violuric acid

-

A soluble salt of the desired transition metal (e.g., chloride, nitrate, acetate)

-

Deionized water or an appropriate organic solvent (e.g., ethanol, methanol)

-

A base (e.g., sodium hydroxide, ammonia solution) if starting from violuric acid

Procedure:

-

Preparation of the Violurate Solution:

-

If using violuric acid, dissolve a stoichiometric amount in deionized water or a suitable solvent.

-

Slowly add a stoichiometric amount of a base to deprotonate the violuric acid, leading to the formation of the colored violurate anion. The pH of the solution should be carefully monitored.

-

If using a pre-synthesized violurate salt, dissolve it directly in the chosen solvent.

-

-

Preparation of the Metal Salt Solution:

-

Dissolve a stoichiometric amount of the transition metal salt in deionized water or the same solvent used for the violurate solution.

-

-

Reaction and Complex Formation:

-

Slowly add the metal salt solution to the violurate solution with constant stirring.

-

A color change and/or the formation of a precipitate should be observed, indicating the formation of the metal-violurate complex.

-

The reaction mixture may be heated or refluxed for a specific period to ensure complete reaction, depending on the desired product.

-

-

Isolation and Purification:

-

If a precipitate forms, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product by filtration.

-

Wash the precipitate with cold deionized water and then with a small amount of a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials.

-

Dry the product in a desiccator or under vacuum.

-

-

Crystallization (Optional):

-

For single-crystal X-ray diffraction analysis, the crude product can be recrystallized from a suitable solvent or solvent mixture. This often involves slow evaporation, solvent diffusion, or cooling of a saturated solution.

-

Characterization of Metal-Violurate Complexes

A comprehensive characterization of the synthesized metal-violurate complexes is essential to determine their structure, composition, and properties. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination mode of the violurate anion. Shifts in the vibrational frequencies of the C=O, N-O, and C-N bonds upon coordination to a metal ion provide valuable information about the ligand's binding mode.

-

UV-Visible (UV-Vis) Spectroscopy: The intense color of metal-violurate complexes makes UV-Vis spectroscopy a key characterization technique. The position and intensity of the absorption bands in the visible region are sensitive to the metal ion and the coordination environment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution.

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal-violurate complexes in the solid state.[7][8] It provides information on bond lengths, bond angles, coordination geometry, and the overall crystal packing, including hydrogen bonding interactions. For microcrystalline powders, powder X-ray diffraction (PXRD) can be used to identify the crystalline phase and assess its purity.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of metal-violurate complexes and to identify the presence of solvent molecules (e.g., water of hydration).[6][7][8] TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

| Technique | Information Obtained | Causality Behind its Use |

| Infrared (IR) Spectroscopy | Vibrational modes of functional groups (C=O, N-O, C-N). | To determine the coordination mode of the violurate anion by observing shifts in bond frequencies upon complexation. |

| UV-Visible Spectroscopy | Electronic transitions (n→π*, d-d transitions). | To confirm complex formation through color change and to study the electronic structure of the complex. |

| NMR Spectroscopy | Chemical environment of magnetically active nuclei (¹H, ¹³C). | To elucidate the structure of diamagnetic complexes in solution. |

| X-ray Diffraction (XRD) | Atomic positions, bond lengths, bond angles, crystal packing. | To provide an unambiguous determination of the solid-state structure. |

| Thermal Analysis (TGA/DSC) | Thermal stability, decomposition pathways, presence of solvates. | To assess the thermal robustness of the material and determine its composition (e.g., hydration state). |

Structural Diversity in Metal-Violurate Coordination Polymers

The ability of the violurate anion to act as a bridging ligand leads to the formation of a wide array of coordination polymers with diverse dimensionalities and topologies.[9][10][11] The final structure is a delicate interplay of the coordination preferences of the metal ion, the coordination modes of the violurate anion, and the influence of other factors such as solvent molecules and counter-ions. These coordination polymers can exhibit interesting properties, such as porosity and catalytic activity, which are directly related to their structure.

Caption: Factors influencing the structural diversity of metal-violurate coordination polymers.

Magnetic Properties of Metal-Violurate Complexes

Transition metal complexes with unpaired electrons exhibit magnetic properties.[3][12] The magnetic behavior of metal-violurate complexes is determined by the number of unpaired d-electrons on the metal center and the nature of the interactions between adjacent metal centers in polynuclear complexes or coordination polymers.[13] Magnetic susceptibility measurements can be used to determine the effective magnetic moment of a complex, which provides information about the spin state of the metal ion. In polynuclear systems, the violurate ligand can mediate magnetic exchange interactions (ferromagnetic or antiferromagnetic) between the metal centers.

Applications of Metal-Violurate Complexes

The unique structural and electronic properties of metal-violurate complexes make them promising candidates for a variety of applications.

Catalysis

Metal-violurate complexes have the potential to act as catalysts in various organic transformations.[14][15] The metal center can serve as the active site, while the violurate ligand can influence the catalyst's activity and selectivity. Both homogeneous and heterogeneous catalytic systems can be envisioned, with the latter being particularly attractive for ease of catalyst separation and recycling. The porous nature of some violurate-based coordination polymers could also be exploited for size-selective catalysis.

Materials Science

The vibrant and tunable colors of metal-violurate complexes make them interesting for applications as pigments and in chromogenic sensors.[5] The ability to form extended, well-defined structures also opens up possibilities for their use in the design of functional materials with specific optical, magnetic, or electronic properties.

Drug Development and Biomedical Applications

The coordination of metal ions to organic ligands is a cornerstone of medicinal inorganic chemistry. Violurate-based metal complexes are being explored for their potential biological activities, including as anticancer and antimicrobial agents. The violurate ligand can be modified to tune the lipophilicity and bioavailability of the metal complex, and the choice of the metal ion can be used to impart specific therapeutic properties. Furthermore, the ability of violurate-based materials to act as drug delivery vehicles is an emerging area of research.

Conclusion and Future Outlook

The coordination chemistry of the violurate anion is a rich and expanding field of research. The versatility of the violurate ligand, coupled with the vast number of available metal ions, provides a fertile ground for the discovery of new coordination complexes with novel structures and properties. While significant progress has been made in understanding the fundamental aspects of violurate coordination, many exciting opportunities remain. Future research will likely focus on the rational design of metal-violurate complexes with targeted functionalities for applications in catalysis, materials science, and medicine. The exploration of heterometallic systems and the development of new synthetic methodologies will undoubtedly lead to the creation of even more complex and fascinating violurate-based materials.

References

-

Lorenz, V., Liebing, P., Engelhardt, F., Stein, F., Kühling, M., Schröder, L., & Edelmann, F. T. (2018). REVIEW: The multicolored coordination chemistry of violurate anions. ResearchGate. [Link]

-

Lorenz, V., et al. (2018). Review: the multicolored coordination chemistry of violurate anions. Taylor & Francis Online. [Link]

-

Lorenz, V., Liebing, P., Hilfert, L., Schröder, L., & Edelmann, F. T. (2020). Synthesis and Structural Investigation of a Complete Series of Brightly Colored Alkali Metal 1,3-Dimethylviolurates. Journal of Inorganic and General Chemistry. [Link]

-

Al-Harbi, S. A., et al. (2022). Synthesis and characterization of violurate-based Mn(II) and Cu(II) complexes nano-crystallites as DNA-binders and therapeutics agents against SARS-CoV-2 virus. PubMed Central. [Link]

-

Al-Harbi, S. A. (2022). Synthesis and characterization of violurate-based Mn(II) and Cu(II) complexes nano-crystallites as DNA-binders and therapeutics. Semantic Scholar. [Link]

-

Edelmann, F. T. (2018). Iron and ruthenium violurate complexes without X-ray crystallographic data. ResearchGate. [Link]

-

Abdulzahra, H. N., et al. (2024). Synthesis, thermodynamic and spectroscopic study of violurate salt. Journal of Basrah Researches. [Link]

-

Edelmann, F. T. (2018). Copper and silver violurate complexes without X-ray crystallographic data. ResearchGate. [Link]

-

Lorenz, V., et al. (2022). Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates. Dalton Transactions. [Link]

-